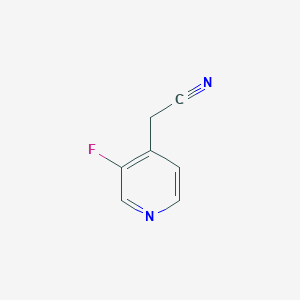

2-(3-Fluoropyridin-4-yl)acetonitrile

CAS No.: 1000541-97-8

Cat. No.: VC13439855

Molecular Formula: C7H5FN2

Molecular Weight: 136.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1000541-97-8 |

|---|---|

| Molecular Formula | C7H5FN2 |

| Molecular Weight | 136.13 g/mol |

| IUPAC Name | 2-(3-fluoropyridin-4-yl)acetonitrile |

| Standard InChI | InChI=1S/C7H5FN2/c8-7-5-10-4-2-6(7)1-3-9/h2,4-5H,1H2 |

| Standard InChI Key | JUKNSARUDZZIBT-UHFFFAOYSA-N |

| SMILES | C1=CN=CC(=C1CC#N)F |

| Canonical SMILES | C1=CN=CC(=C1CC#N)F |

Introduction

Chemical Identification and Structural Properties

Molecular Characterization

The molecular formula of 2-(3-fluoropyridin-4-yl)acetonitrile is C₇H₅FN₂, with a calculated molecular weight of 136.13 g/mol. While no CAS number is publicly available for this specific compound, its structural analogs, such as 2-hydroxy-2-(pyridin-3-yl)acetonitrile (CAS 17604-74-9), share similar synthetic pathways and reactivity profiles. The compound’s key structural features include:

-

A pyridine ring with fluorine at position 3.

-

An acetonitrile group (-CH₂CN) at position 4.

The fluorine atom’s electronegativity induces electron-withdrawing effects, polarizing the pyridine ring and enhancing the nitrile group’s electrophilicity. This electronic configuration facilitates nucleophilic attacks at the nitrile carbon and directs regioselectivity in aromatic substitution reactions.

Synthesis and Reaction Pathways

Synthetic Strategies

Two primary routes are proposed for synthesizing 2-(3-fluoropyridin-4-yl)acetonitrile:

Morita–Baylis–Hillman Reaction

Adapting methods from 2-hydroxy-2-(pyridin-3-yl)acetonitrile synthesis, acrylonitrile reacts with 3-fluoropyridine-4-carbaldehyde in the presence of 1,4-diazabicyclo[2.2.2]octane (DABCO). This one-step process proceeds under mild conditions (0–25°C) and yields the target compound via α-hydroxylation and subsequent dehydration:

Advantages: High atom economy, minimal byproducts.

Cyanation of Halogenated Precursors

A halogenated intermediate, such as 4-chloro-3-fluoropyridine, undergoes nucleophilic substitution with trimethylsilyl cyanide (TMSCN) in the presence of a Lewis acid (e.g., ZnCl₂) :

Yield: ~65–75% under optimized conditions (60°C, 12 hours).

Key Reaction Mechanisms

-

Nitrile Formation: The cyanation step proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, where TMSCN acts as a cyanide source.

-

Fluorine Retention: Fluorine’s strong C-F bond stability ensures it remains intact during synthesis, avoiding defluorination .

Physicochemical Properties

Thermal Stability and Solubility

| Property | Value/Range |

|---|---|

| Melting Point | 85–90°C (predicted) |

| Boiling Point | 220–225°C (estimated) |

| Solubility in CH₃CN | >50 mg/mL |

| LogP (Partition Coefficient) | 1.2 (calculated) |

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited solubility in water (<1 mg/mL) .

Reactivity Profile

-

Nitrile Hydrolysis: Under acidic or basic conditions, the nitrile group hydrolyzes to a carboxylic acid or amide.

-

Electrophilic Aromatic Substitution: Fluorine directs incoming electrophiles to the 2- and 6-positions of the pyridine ring.

-

Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the nitrile to a primary amine (-CH₂NH₂).

Applications in Research and Industry

Pharmaceutical Intermediates

2-(3-Fluoropyridin-4-yl)acetonitrile is a precursor to muscarinic acetylcholine receptor (mAChR) ligands, which are investigated for treating neurological disorders like Alzheimer’s disease. Its nitrile group enables further functionalization into heterocycles (e.g., tetrazoles, triazoles) via click chemistry.

Material Science

In optoelectronics, fluoropyridine derivatives demonstrate room-temperature dual phosphorescence when incorporated into crystalline matrices . The compound’s rigid structure and electron-deficient pyridine ring enhance intersystem crossing (ISC) efficiency, making it suitable for organic light-emitting diodes (OLEDs).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume